1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride is a chemical compound with the molecular formula C16H18N2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a benzyl group and an amine group at specific positions.
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Benzylation: The tetrahydroquinoline intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The final step involves introducing the amine group at the 6-position of the tetrahydroquinoline ring, which can be achieved through various amination reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but lacks the amine group at the 6-position, leading to different chemical and biological properties.
1-Benzyl-1,2,3,4-tetrahydroquinoline:
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-ol: This compound has a hydroxyl group instead of an amine group at the 6-position, resulting in different chemical behavior and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13;;/h1-3,5-6,8-9,11H,4,7,10,12,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZNRMHHBQQZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-21-2 | |
Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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